molecular formula C17H10ClF4NO2S2 B2493819 3-chloro-2-{[5-(4-fluorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine CAS No. 321430-97-1

3-chloro-2-{[5-(4-fluorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2493819
CAS No.: 321430-97-1
M. Wt: 435.84
InChI Key: YNLQODGXDDBIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-{[5-(4-fluorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chloro, trifluoromethyl, and a thiophene moiety linked to a fluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-{[5-(4-fluorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyridine ring, introduction of the chloro and trifluoromethyl groups, and the attachment of the thiophene moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-{[5-(4-fluorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron reagents, and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different substituents on the pyridine ring, while coupling reactions can produce more complex molecules with extended conjugation.

Scientific Research Applications

3-chloro-2-{[5-(4-fluorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-2-{[5-(4-fluorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloro-2-{[5-(4-fluorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine lies in its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF4NO2S2/c18-14-7-10(17(20,21)22)9-23-15(14)8-12-3-6-16(26-12)27(24,25)13-4-1-11(19)2-5-13/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLQODGXDDBIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF4NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.